molecular formula C10H13Cl2NO B6263566 3-(3-chlorophenyl)morpholine hydrochloride CAS No. 2225141-15-9

3-(3-chlorophenyl)morpholine hydrochloride

Cat. No.: B6263566
CAS No.: 2225141-15-9
M. Wt: 234.1
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Description

Contextualization within Halogenated Morpholine (B109124) Chemistry

The field of halogenated morpholine chemistry explores derivatives of morpholine that incorporate one or more halogen atoms. The inclusion of a halogen, such as the chlorine atom in 3-(3-chlorophenyl)morpholine (B3073180) hydrochloride, significantly influences the molecule's physicochemical properties. The presence of the chloro-substituent on the phenyl ring can alter electron distribution, lipophilicity, and metabolic stability.

Research into structure-activity relationships (SAR) for various morpholine derivatives has shown that the substitution of a halogen group on an attached aromatic ring can lead to an increase in specific biological inhibitory activities. e3s-conferences.orgresearchgate.net For instance, studies on certain morpholine derivatives have revealed that a halogen-substituted phenyl group is beneficial for maximizing activity against specific cancer cell lines like HepG2. e3s-conferences.org The p-chlorophenyl group, in particular, may enhance a compound's ability to interact with biological targets such as enzymes or receptors. ontosight.ai The position of the halogen on the aromatic ring is also a critical factor, with the meta-position of the chlorine in 3-(3-chlorophenyl)morpholine hydrochloride contributing to its unique stereoelectronic profile compared to its ortho or para isomers. chemimpex.comscbt.com

Role as a Privileged Scaffold in Chemical Synthesis and Discovery Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. nih.gov The morpholine ring is widely recognized as such a scaffold. nih.govnih.govjchemrev.comresearchgate.net Its utility stems from its advantageous physicochemical properties, metabolic stability, and the relative ease with which it can be synthesized and derivatized. nih.gov The morpholine moiety can enhance the potency of a molecule or modulate its pharmacokinetic properties, propelling its use in the creation of diverse lead compounds. nih.gov

The morpholine scaffold is a key component in numerous approved drugs and experimental compounds. nih.gov Its ability to form hydrogen bonds via the oxygen atom can facilitate interactions with the catalytic sites of enzymes. researchgate.net As a result, this compound serves as a valuable building block in discovery research. Its structure can be systematically modified—for example, by substitution on the morpholine nitrogen—to create libraries of new compounds for screening. researchgate.netnih.gov The synthesis of 2-aryl-4-(3-arylpropyl)morpholines is one example of how the basic morpholine structure is elaborated to explore potential central nervous system activity. nih.gov The compound is thus an important intermediate for synthesizing novel molecules aimed at a wide range of biological targets. chemimpex.com

Historical Development and Research Trajectory of Analogous Compounds

The research trajectory of this compound is best understood in the context of its parent and analogous compounds, most notably phenmetrazine. Phenmetrazine (3-methyl-2-phenylmorpholine) was first synthesized in 1952 and patented by the German company Boehringer-Ingelheim. wikipedia.org It was introduced in Europe in 1954 as an anorectic, or appetite suppressant, for the treatment of obesity. wikipedia.org

Phenmetrazine was effective for weight loss, but it also produced psychostimulant effects similar to amphetamines. google.com This led to widespread misuse and addiction, and as a result, the drug was withdrawn from many markets in the 1980s and placed on controlled substance schedules internationally. wikipedia.orgnih.gov

Following the market withdrawal of phenmetrazine, its analogue phendimetrazine (B1196318) was introduced. wikipedia.org Phendimetrazine, which has a methyl group on the morpholine nitrogen, functions as a prodrug that is metabolized into phenmetrazine in the body. google.com While still available by prescription for obesity treatment, it also carries a high potential for abuse and is a controlled substance. google.comforhers.com The history of these phenylmorpholine compounds is part of a broader narrative in the search for anti-obesity drugs, which began with substances like thyroid hormones in the late 19th century and progressed through amphetamines in the 1940s and other centrally-acting stimulants. nih.govforhers.com This historical context underscores the long-standing interest in the phenylmorpholine scaffold for its effects on the central nervous system.

Properties

CAS No.

2225141-15-9

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Reactivity of 3 3 Chlorophenyl Morpholine Hydrochloride

Stereoselective and Enantioselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. For 3-aryl morpholines, both the relative (diastereoselective) and absolute (enantioselective) stereochemistry are key considerations.

The generation of a single enantiomer of a chiral compound is a primary goal in medicinal chemistry. Several asymmetric strategies have been developed to synthesize optically pure substituted morpholines.

A prominent and practical approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method starts with ether-containing aminoalkyne substrates, which first undergo cyclization catalyzed by a bis(amidate)bis(amido)Ti catalyst to form a cyclic imine. This intermediate is then reduced enantioselectively using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to yield chiral 3-substituted morpholines with good yields and high enantiomeric excesses (>95% ee). nih.govacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen in the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity. nih.gov

Another powerful strategy employs the Sharpless asymmetric epoxidation to establish the required stereocenters early in the synthesis. For example, the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine begins with 3-chlorocinnamic acid. nih.gov The key step is the asymmetric epoxidation of the corresponding cinnamyl alcohol using either diethyl-D-tartarate or diethyl-L-tartarate to produce the desired epoxy alcohol enantiomer, which is then carried forward to form the final morpholine (B109124) ring. nih.gov

Organocatalysis also provides a route to enantiopure C2-functionalized morpholines. nih.gov An optimized five-step procedure starting with an organocatalytic enantioselective chlorination of an aldehyde generates a chiral 2-chloro alcohol intermediate with high enantioselectivity (80–98% ee). This intermediate is then converted into a bis-electrophile and cyclized with an appropriate amine to form the N-protected morpholine. nih.gov

Table 1: Asymmetric Synthesis Approaches for Chiral Morpholines

Method Key Reagent/Catalyst Starting Material Type Key Feature Ref
Tandem Hydroamination/Asymmetric Transfer Hydrogenation Ti catalyst, RuCl(S,S)-Ts-DPEN Aminoalkyne One-pot reaction with high enantiomeric excess (>95% ee). nih.govacs.org
Sharpless Asymmetric Epoxidation Diethyl-D- or L-tartarate, Titanium isopropoxide Cinnamyl alcohol Establishes stereocenters early in the synthetic sequence. nih.gov

When multiple stereocenters are present, controlling their relative configuration (diastereoselectivity) is essential. A palladium-catalyzed carboamination reaction has been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiopure N-Boc amino alcohols. nih.gov The key step involves the coupling of an O-allyl ethanolamine (B43304) derivative with an aryl bromide, generating the morpholine product as a single stereoisomer. The observed cis-stereochemistry is explained by a mechanism involving syn-aminopalladation through a boat-like transition state. nih.gov

Indium(III)-catalyzed intramolecular reductive etherification is another effective method for producing various disubstituted morpholines with high diastereoselectivity. oup.com This reaction typically yields cis-disubstituted products as the major isomer. The proposed mechanism involves the formation of an oxocarbenium ion, which is then reduced by a hydride. The stereoselectivity is rationalized by an axial hydride attack on a half-chair conformation of the intermediate, where bulky substituents occupy positions that minimize steric hindrance. oup.com

Further methods for achieving diastereoselectivity include:

Rhodium-catalyzed cyclization : The intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereoselectivities (up to >99:1 dr). rsc.org

Copper-promoted oxyamination : A copper(II)-promoted reaction of an alcohol and an amine across an alkene can synthesize 2-aminomethyl morpholines with generally high levels of diastereoselectivity. nih.gov

Oxazetidine Ring Opening : A base-catalyzed cascade reaction between a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate yields a diastereomeric mixture of morpholine hemiaminals, which can often be separated and further elaborated. acs.org

Table 2: Diastereoselective Synthesis Methods for Substituted Morpholines

Method Catalyst/Promoter Key Intermediate Predominant Stereoisomer Ref
Pd-catalyzed Carboamination Palladium catalyst Palladium(aryl)(amido) complex cis-3,5-disubstituted nih.gov
In(III)-catalyzed Reductive Etherification InBr₃, Et₃SiH Oxocarbenium ion cis-disubstituted oup.com
Rh-catalyzed Allenol Cyclization Rhodium catalyst N/A High diastereoselectivity (up to >99:1 dr) rsc.org

Novel Reaction Pathways and Mechanisms for Morpholine Ring Formation

Beyond traditional cyclization methods, a variety of novel reaction pathways for constructing the morpholine ring have emerged, offering greater efficiency and access to diverse substitution patterns.

One innovative strategy is a photocatalytic, diastereoselective annulation that builds the morpholine ring from readily available starting materials. nih.gov This method utilizes a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, even for challenging tri- and tetra-substituted morpholines. nih.gov

The use of N-propargylamines as versatile building blocks has also gained traction. researchgate.net These precursors can undergo cyclization through several catalytic systems:

Gold(III)-catalyzed cyclization of N-protected N-propargylamino acids can form morpholinone derivatives. researchgate.net

Palladium-catalyzed Sonogashira reaction followed by a 6-exo-dig cyclization provides a one-pot route to 2-(arylmethylene)-1,4-benzoxazin-3-ones. researchgate.net

Other modern approaches include:

Tandem Catalysis : A one-pot sequence of hydroamination followed by asymmetric transfer hydrogenation provides a direct route from aminoalkynes to 3-substituted morpholines. nih.govacs.org

Oxazetidine Chemistry : Ring-opening of a 2-tosyl-1,2-oxazetidine with nucleophiles like α-formyl carboxylates initiates a cascade reaction to form morpholine hemiaminals. acs.org

Three-Component Reactions : A copper-catalyzed domino reaction between a terminal alkyne, an isocyanate, and an oxirane provides an atom-economic route to highly substituted morpholine derivatives. thieme-connect.com

Tsuji-Trost Reaction : A sequence involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, yields a range of di- and tri-substituted morpholines with good diastereoselectivity. organic-chemistry.org

Optimization of Synthetic Yields and Purity for Research Applications

For research and potential scale-up, the optimization of synthetic routes to maximize yield and purity is paramount. A key strategy involves the careful screening of reaction parameters, such as catalysts, bases, solvents, and temperature. For instance, in the development of the indium(III)-catalyzed reductive etherification, various Lewis acids were tested, with InBr₃ proving most effective. oup.com

The electronic nature of substituents can also significantly impact reaction efficiency. In a palladium-catalyzed synthesis of morpholinones from N-propargylamines and aryl iodides, substrates with electron-withdrawing groups on the aryl iodide gave higher yields than those with electron-donating groups. researchgate.net

Scalability is a crucial test for any synthetic method. The tandem hydroamination/asymmetric transfer hydrogenation approach has proven amenable to gram-scale synthesis. acs.org Starting with one gram of the aminoalkyne substrate, (R)-3-benzylmorpholine was produced in 72% yield and 95% ee after a simple acid-base extraction, demonstrating the method's practicality without the need for column chromatography. acs.org

Purity, especially enantiomeric purity, can often be enhanced through classical resolution techniques. For products obtained from the tandem catalytic method, the enantiomeric excess could be increased to >99% ee by forming the oxalate (B1200264) salt and recrystallizing it. acs.org

Recent developments have focused on creating more efficient and environmentally friendly protocols. A simple, high-yielding, one- or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported for converting 1,2-amino alcohols to morpholines. chemrxiv.org This method features a facile selective monoalkylation of primary amines and has been successfully demonstrated on a >50 g scale. chemrxiv.org

Table 3: Examples of Optimized Morpholine Syntheses

Method Scale Reagents/Catalyst Yield/Purity Key Optimization Feature Ref
Tandem Catalysis 1 g Ti catalyst, Ru catalyst 72% yield, 95% ee Scalable with simple acid-base purification. acs.org
Selective Monoalkylation >50 g Ethylene sulfate, tBuOK High yield Use of inexpensive, readily available reagents; scalable. chemrxiv.org

Chemical Transformations and Derivatization Strategies

The morpholine ring is not just a final target but also a scaffold that can be further modified. nih.gov Derivatization strategies allow for the creation of compound libraries to explore structure-activity relationships.

Once the morpholine ring is formed, its core can be functionalized at various positions. A particularly versatile strategy involves the derivatization of morpholine hemiaminals, which are intermediates in the synthesis from tosyl-oxazetidines. acs.orgnih.gov These hemiaminals can be used to introduce substituents at both the C2 and C3 positions. For example, the carboxylate functionality at C2 can serve as a radical precursor for a visible-light-promoted, decarboxylative Giese-type reaction, allowing for the introduction of alkyl groups. acs.org

Post-synthesis modifications are also common. In syntheses that proceed via an Ugi reaction, the resulting 2-methylenemorpholin-3-one derivatives can undergo subsequent reductive modifications to enrich the sp³ character of the scaffold. researchgate.net

Functionalization can also occur on a larger molecular framework containing a morpholine moiety. In the development of a PI3Kδ inhibitor, a key step involved the derivatization of a purine (B94841) ring that already bore a morpholine group at the 6-position. acs.org A novel nih.govnih.gov-Boc migration was developed to successfully install a t-butyl ester at the 8-position of the purine core, demonstrating that the morpholine ring is stable to and compatible with organometallic and strong base conditions. acs.org

Table 4: Strategies for Functionalizing the Morpholine Core

Strategy Position(s) Functionalized Key Reagent/Reaction Precursor/Scaffold Ref
Derivatization of Hemiaminals C2, C3 Photoredox Giese-type reaction Morpholine hemiaminal acs.orgnih.gov
Post-Ugi Modification C2 Heterogeneous hydrogenation (e.g., Pd/C) 2-methylenemorpholin-3-one researchgate.net

Modifications of the Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring of 3-(3-chlorophenyl)morpholine (B3073180) offers a versatile handle for a variety of chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this precursor. While specific examples directly utilizing 3-(3-chlorophenyl)morpholine as a substrate are not extensively documented in publicly available literature, the reactivity of the aryl chloride moiety is well-established and analogous transformations on similar scaffolds are common. researchgate.netwikipedia.orgnih.govresearchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro group at the meta-position of the phenyl ring is amenable to several types of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl, heteroaryl, or alkyl groups. The general conditions for Suzuki-Miyaura coupling of aryl chlorides often involve the use of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. mdpi.commdpi.com

Buchwald-Hartwig Amination: To introduce a new carbon-nitrogen bond, the Buchwald-Hartwig amination is the method of choice. It involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine. This reaction is instrumental in synthesizing aniline (B41778) derivatives and other N-arylated compounds. wikipedia.orgnih.govresearchgate.net

Sonogashira Coupling: For the introduction of an alkynyl group, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.orgnih.gov

The following interactive table provides representative examples of these cross-coupling reactions on analogous aryl chloride substrates, illustrating the potential for modification of the chlorophenyl moiety of 3-(3-chlorophenyl)morpholine.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct TypeReference
Suzuki-MiyauraPhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O3-(3-Biphenyl)morpholine derivative mdpi.com
Buchwald-HartwigAnilinePd2(dba)3 / XPhosNaOtBuToluene3-(3-Anilinophenyl)morpholine derivative nih.gov
SonogashiraPhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHF3-(3-(Phenylethynyl)phenyl)morpholine derivative wikipedia.org
HeckStyrenePd(OAc)2 / P(o-tol)3Et3NDMF3-(3-Styrylphenyl)morpholine derivative wikipedia.org

Reactivity Studies and Mechanistic Investigations

The reactivity of 3-(3-chlorophenyl)morpholine hydrochloride is primarily centered around the C-Cl bond of the chlorophenyl moiety. The understanding of the mechanistic pathways of its reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Reactivity of the C-Cl Bond:

The carbon-chlorine bond in an aryl chloride is generally less reactive than the corresponding aryl bromide or iodide in palladium-catalyzed cross-coupling reactions. This is due to the stronger bond dissociation energy of the C-Cl bond. Consequently, the oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step in the catalytic cycle. To overcome this, specialized catalyst systems featuring electron-rich and sterically hindered ligands are often required to facilitate this challenging step. nih.gov

Mechanistic Pathways of Cross-Coupling Reactions:

The catalytic cycles of the aforementioned cross-coupling reactions share common fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the 3-(3-chlorophenyl)morpholine, forming a Pd(II) intermediate.

Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., organoboron or organocopper acetylide) transfers its organic group to the Pd(II) center, displacing the halide.

Carbopalladation (for Heck): The alkene coupling partner inserts into the Pd-C bond of the Pd(II) intermediate.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following table summarizes key mechanistic features of these reactions as they would apply to 3-(3-chlorophenyl)morpholine.

Reaction TypeKey Mechanistic StepRate-Determining Step (Typical)Role of LigandReference
Suzuki-MiyauraTransmetalation from boronateOxidative AdditionStabilizes Pd(0), facilitates oxidative addition and reductive elimination libretexts.org
Buchwald-HartwigFormation of Pd-amido complexReductive EliminationPromotes C-N bond forming reductive elimination wikipedia.org
SonogashiraTransmetalation from copper acetylideOxidative AdditionFacilitates the coupling of the two organic partners wikipedia.org
HeckSyn-addition of Pd-C to alkene, followed by syn-β-hydride eliminationOxidative Addition or Alkene InsertionControls regioselectivity and stability of the catalyst wikipedia.org

Molecular Interaction and Mechanistic Elucidation Studies of 3 3 Chlorophenyl Morpholine Hydrochloride

Ligand-Receptor Binding Kinetics in In Vitro Systems

Studies on 3-(3-chlorophenyl)morpholine (B3073180) hydrochloride have demonstrated its action as a norepinephrine-dopamine releasing agent (NDRA), with a less potent effect on serotonin (B10506) release. wikipedia.org In vitro experiments using rat brain synaptosomes have been conducted to determine the half-maximal effective concentration (EC₅₀) values, which indicate the concentration of the compound required to elicit a half-maximal response in inducing the release of monoamine neurotransmitters.

The EC₅₀ values for 3-(3-chlorophenyl)morpholine hydrochloride are reported to be 27 nM for dopamine (B1211576), 75 nM for norepinephrine (B1679862), and 301 nM for serotonin. wikipedia.org This data indicates that the compound is approximately three times more potent at releasing dopamine than norepinephrine and about eleven times more potent at releasing dopamine than serotonin. wikipedia.org These findings highlight its selectivity as a dopamine releasing agent, although it maintains a significant capacity to release norepinephrine. wikipedia.org

For comparison, the related compound 3-fluorophenmetrazine (B1651833) (3-FPM) also acts as a norepinephrine-dopamine releasing agent with EC₅₀ values of 30 nM for norepinephrine and 43 nM for dopamine, and a much weaker effect on serotonin with an EC₅₀ of 2558 nM. wikipedia.org

Interactive Table: In Vitro Monoamine Release Potency of this compound

Monoamine TransporterEC₅₀ (nM)
Dopamine (DAT)27
Norepinephrine (NET)75
Serotonin (SERT)301

Enzymatic Activity Modulation and Inhibition Mechanisms

The primary mechanism of action for this compound involves the modulation of monoamine transporter proteins, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. nih.gov By acting as a substrate-type releaser at these transporters, particularly the dopamine and norepinephrine transporters, it effectively reverses their function, leading to an increase in the extracellular concentration of these monoamines. wikipedia.orgnih.gov This action is a form of enzymatic activity modulation, as transporters are a class of membrane-bound proteins with enzyme-like properties. nih.gov

While direct studies on the inhibition of enzymes like monoamine oxidase (MAO) by this compound are not extensively documented in the provided search results, it is known that MAO is responsible for the degradation of monoamine neurotransmitters. nih.govcriver.comsigmaaldrich.com MAO inhibitors are a class of drugs that prevent this degradation. chemscene.com The mechanism of this compound as a releasing agent is distinct from that of MAO inhibitors, as it directly affects the transporter proteins rather than the enzymes that break down the neurotransmitters. wikipedia.orgnih.gov However, the increased levels of monoamines in the synapse due to the action of this compound would lead to enhanced signaling, an effect that can be broadly categorized under the modulation of enzymatic pathways governing neurotransmission.

Structure-Activity Relationship (SAR) Investigations for Target Engagement

The structure-activity relationship (SAR) of substituted phenylmorpholines is a critical area of study to understand how chemical modifications influence their biological activity. nih.govwikipedia.org The core structure of phenmetrazine, a phenylisopropylamine skeleton with the terminal amine incorporated into a morpholine (B109124) ring, is the basis for these investigations. nih.gov

For this compound, the key structural feature is the presence of a chlorine atom at the meta-position (position 3) of the phenyl ring. google.com SAR studies on related compounds have shown that the nature and position of substituents on the phenyl ring significantly impact the potency and selectivity of these molecules for the monoamine transporters. researchgate.netresearchgate.net For instance, in a series of 3-beta-(p-substituted phenyl)tropane-2-beta-carboxylic acid methyl esters, p-chloro and p-iodo substitutions resulted in the most potent analogs for the cocaine binding site. researchgate.net The introduction of a halogen, an electron-withdrawing group, at the 3' or 4' position of the phenyl ring in methylphenidate analogs has been shown to improve dopamine transporter (DAT) binding affinity. researchgate.net

The data for this compound, with its high affinity for the dopamine transporter, aligns with these general SAR principles, suggesting that the 3-chloro substitution contributes favorably to its interaction with DAT. wikipedia.org

Identification and Characterization of Molecular Targets in Cell-Free Assays

Cell-free assays, such as those using synaptosomes, are instrumental in identifying and characterizing the molecular targets of new psychoactive substances. nih.gov For this compound, in vitro studies with rat brain synaptosomes have identified the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT) as its primary molecular targets. wikipedia.org

Synaptosomes are isolated nerve terminals that contain the machinery for neurotransmitter uptake, storage, and release, providing a cell-free system to study the direct interactions of compounds with transporter proteins. nih.gov The experiments demonstrated that this compound induces the release of dopamine, norepinephrine, and serotonin through these transporters. wikipedia.org The high affinity and potency at DAT and NET confirm these as the principal molecular targets responsible for its stimulant effects. wikipedia.orgwikipedia.org

Allosteric and Orthosteric Binding Site Analysis

The interaction of a ligand with a receptor can occur at the primary binding site for the endogenous substrate (the orthosteric site) or at a secondary site (an allosteric site). researchgate.netnih.govwikipedia.org Orthosteric ligands typically compete directly with the endogenous substrate, while allosteric modulators bind to a different site to alter the receptor's conformation and function. frontiersin.orgresearchgate.net

The mechanism of this compound as a substrate-type releaser strongly suggests that it binds to the orthosteric site of the monoamine transporters. nih.gov Releasing agents, also known as substrates, are transported into the neuron by the transporter protein. This process involves binding to the same site as the endogenous monoamines (dopamine, norepinephrine, and serotonin). The subsequent translocation of the releasing agent across the cell membrane leads to a reversal of the transporter's function, causing the efflux of neurotransmitters from the cytoplasm into the synapse. This mechanism is characteristic of orthosteric site interaction. There is no evidence from the provided search results to suggest that this compound acts as an allosteric modulator.

Computational and Theoretical Chemistry of 3 3 Chlorophenyl Morpholine Hydrochloride

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3-chlorophenyl)morpholine (B3073180) hydrochloride, docking simulations are instrumental in predicting its binding mode within the active site of a biological target. This method helps in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity.

The process involves preparing the three-dimensional structure of the ligand (3-(3-chlorophenyl)morpholine hydrochloride) and the receptor. The ligand's structure can be built and optimized using computational chemistry software. The receptor structure is often obtained from protein data banks. The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

For a molecule like this compound, docking studies could elucidate how the chlorophenyl group and the morpholine (B109124) ring contribute to binding. For instance, the aromatic ring might engage in pi-pi stacking or hydrophobic interactions, while the morpholine's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, respectively. The results of such simulations are crucial for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity.

Illustrative Molecular Docking Data for a Phenylmorpholine Analog

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Serotonin (B10506) Receptor 5-HT2A-9.5ASP155, SER242, PHE339Hydrogen Bond, Hydrophobic
Dopamine (B1211576) Receptor D4-8.7ASP110, SER197, PHE346Hydrogen Bond, Aromatic
Norepinephrine (B1679862) Transporter-10.2ASP75, TYR151, PHE328Hydrogen Bond, Pi-Pi Stacking

Disclaimer: The data presented in this table is representative of what might be obtained from molecular docking studies on a phenylmorpholine analog and is for illustrative purposes only. It is not based on actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, allowing for the assessment of conformational changes and the stability of key interactions identified in the docking pose.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds. mdpi.com

Illustrative Molecular Dynamics Simulation Data for an Arylpiperazine-Receptor Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Key Hydrogen Bonds Maintained
501.2 ± 0.32.5 ± 0.5Ligand-ASP115, Ligand-SER199
1001.3 ± 0.42.6 ± 0.5Ligand-ASP115

Disclaimer: The data in this table is representative of typical results from an MD simulation of a small molecule-protein complex and is for illustrative purposes. It does not represent actual simulation data for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about the geometry, electronic properties, and spectroscopic characteristics of this compound. researchgate.netrsc.org

These calculations can be used to determine optimized molecular geometry, atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interaction with biological targets. nih.gov For this compound, these calculations can pinpoint the most likely sites for metabolic attack or for forming key interactions with a receptor. researchgate.net

Illustrative Quantum Chemical Properties for a Substituted Morpholine

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye

Disclaimer: This table presents typical values that could be obtained from quantum chemical calculations for a substituted morpholine derivative and is for illustrative purposes only. The values are not derived from specific calculations on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of newly designed compounds. acs.orgresearchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a powerful tool for predicting the activity of untested compounds and for guiding the design of new molecules with enhanced potency. pensoft.netsimulations-plus.com

A typical 2D-QSAR equation might look like: pIC50 = c0 + c1LogP + c2Dipole_Moment + c3*Molecular_Weight where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Illustrative 2D-QSAR Model for a Series of Phenylmorpholine Analogs

DescriptorCoefficientContribution to Activity
LogP (Hydrophobicity)0.45Positive
Dipole Moment-0.12Negative
Molecular Surface Area0.05Positive
Model Statistics Value
R² (Goodness of fit)0.85
Q² (Predictive ability)0.72

Disclaimer: The data in this table represents a hypothetical QSAR model for a series of phenylmorpholine analogs and is for illustrative purposes. It is not based on an actual QSAR study of this compound derivatives.

Pharmacophore Modeling and De Novo Design Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model consists of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

This model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

Furthermore, pharmacophore models can be used in de novo design, where new molecular structures are built from scratch to fit the pharmacophore model. This approach can lead to the discovery of entirely new chemical classes of compounds with the desired biological activity. For this compound, a pharmacophore model could be developed based on its interactions with a target receptor, which would then guide the design of new, structurally diverse molecules with potentially improved properties.

Illustrative Pharmacophore Model Features for a Serotonin Receptor Ligand

FeatureNumber of FeaturesGeometric Constraints
Aromatic Ring1Center at (x1, y1, z1)
Hydrogen Bond Acceptor2Located at (x2, y2, z2) and (x3, y3, z3)
Hydrophobic Center1Located at (x4, y4, z4)
Positive Ionizable1Located at (x5, y5, z5)

Disclaimer: This table describes a hypothetical pharmacophore model for a serotonin receptor ligand and is for illustrative purposes. The features and their geometric constraints are not based on a specific study of this compound.

Advanced Analytical Research Methodologies for 3 3 Chlorophenyl Morpholine Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-(3-chlorophenyl)morpholine (B3073180) hydrochloride and for separating it from potential isomers. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research settings.

Detailed research findings indicate that reverse-phase HPLC (RP-HPLC) is a highly effective method for analyzing morpholine (B109124) derivatives and related compounds. helixchrom.comsielc.com Method development typically involves optimizing several key parameters to achieve adequate separation (resolution) between the main compound, its impurities, and any structural isomers, such as 2- or 4-chlorophenyl substituted analogues.

Key aspects of HPLC method development include:

Stationary Phase Selection: C18 (octadecylsilyl) columns are the most common choice for RP-HPLC, offering excellent retention and separation for moderately polar compounds like 3-(3-chlorophenyl)morpholine. Other phases, such as mixed-mode columns that combine reverse-phase and ion-exchange characteristics, can also be employed for enhanced retention of basic compounds. helixchrom.com

Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that affects the retention time and peak shape of the amine-containing analyte.

Detection: The presence of the chlorophenyl chromophore allows for sensitive detection using an ultraviolet (UV) or photodiode array (PDA) detector. The maximum absorbance is typically found in the UV region, often around 258 nm. dergipark.org.tr

The primary goal of the HPLC method is to separate the main peak of 3-(3-chlorophenyl)morpholine hydrochloride from all other detectable signals, which represent impurities or isomers. ljmu.ac.uk Purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

ParameterTypical ConditionPurpose
ColumnC18, 250 mm x 4.6 mm, 5 µmProvides separation based on hydrophobicity.
Mobile PhaseAcetonitrile:Water with 0.1% Phosphoric AcidElutes the compound from the column; acid improves peak shape.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectionUV/PDA at ~258 nmQuantifies the analyte based on its UV absorbance. dergipark.org.tr
Column Temperature30 °CEnsures reproducible retention times.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the unequivocal structural confirmation of this compound and for the identification of unknown impurities. preprints.org When coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering high specificity and sensitivity. biomedres.us

For structural confirmation, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. In positive ion mode, ESI would generate the protonated molecular ion [M+H]⁺. The accurate mass of this ion, as determined by a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer, can be used to confirm the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the parent ion. By inducing fragmentation, characteristic product ions are formed that correspond to specific parts of the molecule, such as the loss of the morpholine unit or cleavage of the chlorophenyl ring. preprints.org This fragmentation data serves as a fingerprint for the molecule, confirming its structure.

Impurity profiling involves using the high sensitivity of MS to detect and identify trace-level impurities that may not be visible by other methods. biomedres.us These can include starting materials, by-products from the synthesis, or degradation products. By determining the mass of these impurities, their potential structures can be proposed and their origins investigated.

IonFormulaCalculated m/zSignificance
[M+H]⁺ (protonated molecule)C₁₀H₁₃ClNO⁺198.07Confirms the molecular weight of the free base.
[M-C₄H₈NO]⁺C₆H₅Cl⁺112.01Represents the chlorophenyl fragment.
[M-C₆H₄Cl]⁺C₄H₉NO⁺88.07Represents the protonated morpholine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum gives information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For 3-(3-chlorophenyl)morpholine, distinct signals would be expected for the protons on the aromatic ring and the morpholine ring. The splitting patterns (e.g., singlets, doublets, triplets) help to establish which protons are adjacent to one another.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. researchgate.net Spectra often distinguish between the carbons of the chlorophenyl ring and the aliphatic carbons of the morpholine ring. mdpi.com

2D NMR Spectroscopy: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments. mdpi.com

COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure. mdpi.com

Together, these NMR experiments allow for a complete and confident assignment of every atom within the molecular structure, confirming the identity of this compound.

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H~7.2 - 7.5~125 - 140
Morpholine N-CH₂~2.8 - 3.5~45 - 55
Morpholine O-CH₂~3.6 - 4.1~65 - 75
Morpholine C-H (at position 3)~4.2 - 4.6~50 - 60

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis in Research Matrices

Spectrophotometric methods, particularly ultraviolet-visible (UV-Vis) spectroscopy, offer a straightforward and accessible approach for the quantitative analysis of this compound in various research matrices, such as in solution for reaction monitoring or formulation analysis. This technique is based on the principle that the compound absorbs light in the UV region due to the electronic transitions within the chlorophenyl ring. rsc.org

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at the wavelength of maximum absorption (λmax), and comparing it to a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be accurately determined. The room temperature UV absorption spectrum for the parent compound, morpholine, shows an onset of absorption at approximately 255 nm. rsc.org The substituted chlorophenyl group in this compound would be expected to produce a distinct λmax in this region.

In addition to UV-Vis, other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy are valuable for structural confirmation. FTIR provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands corresponding to N-H stretches (from the protonated amine), C-H stretches (aromatic and aliphatic), C-O-C stretches (ether linkage in the morpholine ring), and C-Cl stretches.

TechniqueParameterTypical Value / ObservationInformation Provided
UV-Vis Spectroscopyλmax~255-265 nmBasis for quantitative analysis.
FTIR SpectroscopyN-H stretch~2400-2700 cm⁻¹ (broad)Confirms presence of hydrochloride salt.
FTIR SpectroscopyAromatic C-H stretch~3000-3100 cm⁻¹Confirms presence of the phenyl ring.
FTIR SpectroscopyC-O-C stretch~1100-1120 cm⁻¹Confirms presence of the morpholine ether group.

Chiral Separation Techniques for Enantiomeric Purity Assessment

The presence of a stereocenter at the 3-position of the morpholine ring means that 3-(3-chlorophenyl)morpholine exists as a pair of non-superimposable mirror images called enantiomers. As enantiomers can exhibit different biological activities, it is essential to have analytical methods to separate them and determine the enantiomeric purity (or enantiomeric excess) of a sample. nih.gov

Chiral HPLC is the most widely used technique for this purpose. nih.gov The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com There are several types of CSPs, with polysaccharide-based and cyclodextrin-based columns being particularly common for the separation of pharmaceutical compounds. nih.govchromatographyonline.com

Polysaccharide-based CSPs: Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly versatile and effective for a broad range of chiral compounds. dergipark.org.tr

Cyclodextrin-based CSPs: These columns use cyclodextrin (B1172386) molecules to form transient, diastereomeric inclusion complexes with the enantiomers, allowing for their separation. chromatographyonline.com

Method development for chiral separations involves screening different CSPs and mobile phases (often normal-phase, polar-organic, or reversed-phase) to find the optimal conditions for resolution. chromatographyonline.com The ability to resolve the two enantiomeric peaks allows for the precise quantification of each, which is critical in stereoselective synthesis and research. banglajol.info

Chiral Stationary Phase (CSP) TypeExampleTypical Mobile PhaseSeparation Principle
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/DiethylamineDifferential interactions (e.g., hydrogen bonding, π-π stacking) with the chiral polymer. dergipark.org.tr
Cyclodextrin-basedBeta-cyclodextrinMethanol/Aqueous BufferFormation of temporary diastereomeric inclusion complexes. chromatographyonline.com
Protein-basedAlpha-1-acid glycoprotein (B1211001) (AGP)Aqueous Phosphate BufferStereoselective binding to protein surface.

Research Applications and Future Perspectives of 3 3 Chlorophenyl Morpholine Hydrochloride As a Chemical Tool

Development as a Pharmacological Probe for Molecular Pathway Investigation

Pharmacological probes are essential for dissecting complex biological pathways. While direct studies on 3-(3-chlorophenyl)morpholine (B3073180) hydrochloride as a specific pathway probe are not extensively documented, the broader class of aryl-morpholine derivatives is recognized for its utility in biochemical research. For instance, the related compound 3-(4-chlorophenyl)morpholine (B3332590) hydrochloride is utilized in studies of enzyme inhibition to elucidate metabolic pathways. chemimpex.com

The structural characteristics of 3-(3-chlorophenyl)morpholine hydrochloride, particularly its ability to potentially interact with targets in the central nervous system (CNS), make it a candidate for development as a pharmacological probe. nih.govacs.org Aryl-morpholines are known to be structurally similar to some endogenous neurotransmitters, suggesting their potential to modulate neuroreceptors and signaling cascades. nih.govacs.org Further research could focus on labeling this compound to trace its interactions and effects on specific cellular signaling pathways, particularly those involved in neurological processes.

Role as a Lead Compound in the Discovery of Novel Chemical Entities

The morpholine (B109124) scaffold is a cornerstone in the development of new drugs, often serving as a starting point for the synthesis of more complex and potent molecules. capes.gov.brontosight.aie3s-conferences.org The 3-(3-chlorophenyl)morpholine structure, in particular, presents a promising foundation for the discovery of novel chemical entities, especially for CNS-related disorders. nih.govacs.org

Medicinal chemists often utilize such scaffolds to design and synthesize libraries of related compounds, systematically modifying different parts of the molecule to optimize biological activity and pharmacokinetic properties. For example, derivatives of 2-aryl-4-(3-arylpropyl)morpholines have been synthesized and evaluated for their effects on the central nervous system, with some compounds showing potential as monoamine oxidase (MAO) inhibitors. nih.gov The 3-chlorophenyl group in this compound can be a key pharmacophoric element, and its modification, along with alterations to the morpholine ring, could lead to the identification of new therapeutic agents.

A study on the synthesis of novel morpholine derivatives for their antibacterial and antifungal activities highlights the versatility of the morpholine nucleus in generating diverse chemical entities with potential therapeutic applications. chemscene.com While this study does not specifically use the 3-chlorophenyl starting material, it demonstrates the principle of using a core morpholine structure to build new molecules.

Table 1: Examples of Morpholine Derivatives in Drug Discovery

Derivative ClassTherapeutic Target/ApplicationResearch Findings
2-aryl-4-(3-arylpropyl)morpholinesCentral Nervous System (e.g., MAO inhibition)Synthesis and pharmacological assessment revealed potential antidepressant activity. nih.gov
(E)-1-(4-Morpholinophenyl)-3-(3-chlorophenyl)prop-2-en-1-oneAntimicrobialSynthesized and characterized as part of a series of novel 1,3-thiazine-2-amines with potential antibacterial and antifungal activities. tandfonline.com
Morpholinopyrimidine derivativesAnti-inflammatoryDesigned and synthesized as inhibitors of iNOS and COX-2, showing potential for treating inflammation-associated disorders. nih.gov

Applications in Chemical Biology as a Target Validation Tool

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target has a therapeutic effect. Chemical probes, small molecules that interact with a specific target, are invaluable tools in this process. While there is no direct evidence of this compound being used as a target validation tool, its structural features suggest its potential in this area.

The aryl-morpholine scaffold has been identified in compounds targeting a range of biological molecules, including kinases and G-protein coupled receptors. nih.govacs.orgsci-hub.se A compound like this compound could be used to probe the function of a novel target identified through genetic or proteomic studies. By observing the physiological or pathological effects of the compound's interaction with the target, researchers can gain confidence in the target's role in a disease. The development of derivatives with high potency and selectivity would further enhance its utility as a target validation tool.

Strategic Integration into High-Throughput Screening (HTS) Libraries

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. chemdiv.com The inclusion of diverse and drug-like scaffolds in HTS libraries is crucial for the success of these campaigns. The this compound scaffold possesses characteristics that make it a valuable addition to such libraries.

Its relatively low molecular weight and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom align with the properties of many successful drugs. chemscene.comchemscene.com Compound vendors that supply building blocks for medicinal chemistry often include a variety of morpholine derivatives in their collections. chemscene.comchemscene.comchemscene.comfluorochem.co.uk The 3-(3-chlorophenyl)morpholine scaffold, being a representative of the aryl-morpholine class, would be a logical component of a diversity-oriented screening library aimed at identifying novel modulators of various biological targets. A screening library focused on regenerative medicine, for instance, includes a diverse set of compounds, and a cysteine-targeted covalent library also highlights the specialized nature of some screening collections where derivatives of this scaffold could be included. chemdiv.com

Emerging Research Areas and Unexplored Molecular Targets

The future of research involving this compound and its analogs is promising, with several emerging areas and unexplored targets holding significant potential.

The well-established role of the morpholine scaffold in CNS drug discovery suggests that a key area for future investigation will be its effect on novel neurological targets. nih.govacs.org This includes exploring its potential modulation of receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govtandfonline.com The development of morpholine-containing compounds as inhibitors of enzymes such as β-secretase (BACE1) and kinases like LRRK2 are active areas of research. nih.govacs.org

Furthermore, the field of psychoactive substances is constantly evolving, with new designer drugs often featuring morpholine or related piperazine (B1678402) structures. ijprs.com Research into the pharmacological and toxicological profiles of compounds like this compound could provide valuable insights into the mechanisms of action of new psychoactive substances and inform public health responses.

Another avenue for future research is the exploration of this scaffold against a wider range of biological targets beyond the CNS. The demonstrated antimicrobial and anticancer activities of other morpholine derivatives suggest that libraries based on the 3-(3-chlorophenyl)morpholine core could be screened against various pathogens and cancer cell lines. chemscene.comresearchgate.net The development of new synthetic methodologies will also play a crucial role in expanding the chemical space around this scaffold, enabling the synthesis of more complex and diverse derivatives for biological evaluation. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-chlorophenyl)morpholine hydrochloride with optimal yield?

  • Methodology :

  • Step 1 : Start with a chlorophenyl precursor (e.g., 3-chlorophenol) and a morpholine derivative. Use chlorination agents like phosphorus pentachloride (PCl₅) or chlorine gas under controlled alkaline conditions to introduce the chloro group .
  • Step 2 : Optimize reaction temperature (typically 60–80°C) and catalyst selection (e.g., phase-transfer catalysts) to enhance reaction efficiency .
  • Step 3 : Purify the product via recrystallization or column chromatography. Validate purity using HPLC (≥98% purity threshold recommended) .
  • Yield Considerations : Monitor stoichiometric ratios and reaction time to minimize byproducts.

Q. How should researchers assess the purity and stability of this compound in laboratory settings?

  • Analytical Workflow :

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .
  • Stability Testing : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to evaluate degradation pathways .
  • Impurity Profiling : Employ LC-MS to identify and quantify degradation products (e.g., dechlorinated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Strategy :

  • Comparative Validation : Replicate studies using both in vitro (e.g., hepatocyte assays) and in vivo models (rodent acute toxicity tests) to assess discrepancies in LD₅₀ values .
  • Environmental Factors : Evaluate the impact of pH and temperature on toxicity profiles. For example, acidic conditions may increase compound reactivity, altering observed toxicity .
  • Statistical Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., solvent choice in dosing solutions) .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., neurotransmitter receptors) on sensor chips to measure binding kinetics (ka/kd) in real time .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to receptors like σ-1 or NMDA, guided by crystallographic data .
  • In Situ Metabolite Tracking : Apply isotope-labeled analogs (e.g., ¹⁴C-labeled compound) to trace metabolic pathways in cell cultures .

Q. How can researchers design experiments to study the environmental persistence of this compound?

  • Experimental Design :

  • Adsorption Studies : Expose the compound to indoor surface materials (e.g., cellulose, silica) and analyze adsorption kinetics using microspectroscopic imaging .
  • Photodegradation : Simulate UV exposure (λ = 300–400 nm) in aqueous solutions and quantify breakdown products via GC-MS .
  • Microbial Degradation : Incubate with soil microbiota and monitor biodegradation rates using LC-TOF/MS .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory environments?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats. Avoid latex gloves due to permeability risks .
  • Ventilation : Work in fume hoods to prevent inhalation exposure (PAC-1 limit: 2.1 mg/m³) .
  • Waste Management : Segregate chemical waste and consult certified disposal agencies for incineration or neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.